7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway. In this pathway, transaldolase catalyzes the transfer of a three carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate. D-Sedoheptulose-7-phosphate is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics.
Brand Name:
Vulcanchem
CAS No.:
17187-72-3
VCID:
VC0163052
InChI:
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1
SMILES:
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Molecular Formula:
C7H13BaO10P
Molecular Weight:
425.5
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
CAS No.: 17187-72-3
Cat. No.: VC0163052
Molecular Formula: C7H13BaO10P
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| Description | D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway. In this pathway, transaldolase catalyzes the transfer of a three carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate. D-Sedoheptulose-7-phosphate is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics. |
|---|---|
| CAS No. | 17187-72-3 |
| Molecular Formula | C7H13BaO10P |
| Molecular Weight | 425.5 |
| IUPAC Name | barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |
| Standard InChI Key | CXUFELXUIHDDQP-CQJQEINESA-L |
| SMILES | C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
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